4-Methyl-3-(trifluoromethyl)piperidine
Description
Contextual Significance of Fluorinated Piperidine (B6355638) Scaffolds in Modern Organic Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and alkaloids. nih.govenamine.net Its integration into drug candidates is a well-established strategy for introducing basicity and modulating physicochemical properties. In recent decades, the strategic incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF3), into these piperidine scaffolds has emerged as a powerful tactic in medicinal chemistry and drug design. thieme-connect.comresearchgate.net
Fluorination can profoundly alter a molecule's biological and physical properties in several advantageous ways. thieme-connect.comresearchgate.net The introduction of the highly electronegative fluorine atom can influence the acidity or basicity of nearby functional groups, block sites of metabolic degradation, and enhance binding affinity to target proteins through unique non-covalent interactions. mdpi.com The trifluoromethyl group, in particular, is often employed as a bioisostere for methyl or chloro groups, providing a means to fine-tune steric and electronic characteristics while often increasing lipophilicity and metabolic stability. mdpi.com Consequently, fluorinated piperidines are highly sought-after building blocks for the development of novel therapeutics and agrochemicals. thieme-connect.comresearchgate.net The ability to control the three-dimensional structure, or conformation, of these rings is also a key benefit of fluorination. thieme-connect.com
Table 1: Key Physicochemical and Biological Effects of Fluorine Incorporation in Piperidine Scaffolds
| Property Modified | Consequence in Drug Design |
|---|---|
| Metabolic Stability | Fluorine substitution can block sites susceptible to oxidative metabolism, prolonging the drug's half-life. thieme-connect.com |
| Lipophilicity | The CF3 group significantly increases lipophilicity, which can improve membrane permeability and bioavailability. mdpi.com |
| pKa Modulation | The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting drug solubility and receptor interactions. thieme-connect.com |
| Binding Affinity | Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. |
| Conformational Control | Fluorine substituents can exert significant control over the ring's preferred conformation due to stereoelectronic effects, leading to more rigid and selective binders. thieme-connect.comd-nb.info |
Rationale for Advanced Research on 4-Methyl-3-(trifluoromethyl)piperidine as a Synthetic and Conformational Probe
The specific structure of this compound, featuring substituents at adjacent positions on the piperidine ring, presents a compelling case for detailed scientific inquiry. This molecule serves as an exemplary probe for investigating the complex interplay of steric and electronic effects that govern the conformational preferences of polysubstituted saturated heterocycles.
Systematic studies on closely related analogs, such as cis-3-fluoro-4-methylpiperidine, have revealed that fluorine's preference for the axial position often defies simple steric arguments. d-nb.infonih.gov This preference is attributed to stabilizing stereoelectronic interactions, such as hyperconjugation (electron donation from an adjacent C-H anti-periplanar bond into the C-F antibonding orbital) and charge-dipole interactions. nih.govresearchgate.net
Table 2: Comparative Conformational Preferences in cis-3-Fluoro-4-methylpiperidine Analogs Data derived from computational and NMR studies on a closely related analog to illustrate the type of analysis relevant to this compound.
| Compound Derivative | Solvent | Calculated ΔG (axial-equatorial) (kcal/mol) | Observed Preference |
|---|---|---|---|
| TFA-protected | Chloroform | +0.3 | Axial nih.gov |
| HCl salt | Water | +0.8 | Axial d-nb.info |
| NH (unprotected) | Chloroform | +0.2 | Axial d-nb.info |
A positive ΔG value indicates that the conformer with an axial fluorine is more stable.
Investigating this compound allows researchers to probe how these foundational principles of conformational control are modulated by the replacement of a single fluorine atom with a bulkier, electronically distinct trifluoromethyl group. Such studies, typically involving a combination of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, are crucial for developing predictive models that can guide the rational design of conformationally constrained molecules for specific biological targets. d-nb.inforesearchgate.net The stereoselective synthesis of this compound is also a significant challenge, driving the development of new synthetic methodologies for accessing complex trifluoromethylated heterocycles. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHFPJWHGHVQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Formation with Trifluoromethyl and Methyl Substitution
The construction of the piperidine skeleton, particularly with the stereocontrolled placement of both a methyl and a trifluoromethyl group, is a significant synthetic challenge. The primary approach involves the formation of the six-membered ring from a linear precursor through intramolecular cyclization. mdpi.com These strategies are designed to build the heterocyclic core while establishing the desired substitution pattern, often with high levels of stereoselectivity. Common methods rely on forming a key carbon-nitrogen bond to close the ring. mdpi.com
Cyclization Reactions
Intramolecular cyclization of a suitably functionalized linear amine is one of the most effective and widely used methods for synthesizing substituted piperidines. mdpi.combeilstein-journals.org This overarching strategy encompasses a variety of specific reaction types, categorized by the nature of the bond-forming event.
Intramolecular condensation reactions, particularly the aza-Michael addition, represent a powerful tool for piperidine synthesis. mdpi.com This approach involves the intramolecular 1,4-addition of a nucleophilic amine to a tethered Michael acceptor, such as an α,β-unsaturated ketone or ester, to form the piperidine ring. mdpi.comntu.edu.sg The reaction proceeds by nucleophilic attack of the nitrogen atom at the β-position of the unsaturated system, leading to a cyclized enolate intermediate which is subsequently protonated.
One notable application of this method is the synthesis of a 2-trifluoromethyl-substituted piperidine from an optically active ω-amino α,β-unsaturated ketone. mdpi.com The starting material was treated under basic conditions to induce cyclization, affording the target piperidine with excellent diastereoselectivity. mdpi.com This highlights the potential of aza-Michael additions to control stereochemistry in the synthesis of complex fluorinated heterocycles. mdpi.comrsc.org
| Starting Material | Reagents and Conditions | Product | Yield / Selectivity |
|---|---|---|---|
| Optically active ω-amino α,β-unsaturated ketone (70) | Basic conditions | cis-2-Trifluoromethyl-substituted piperidine (71) | 80% yield, 94:6 diastereomeric ratio (dr) |
Electrophilic-induced cyclization provides another versatile route to the piperidine core. In this method, an external electrophile activates an unsaturated moiety (e.g., an alkene or alkyne) within an amino-tethered precursor, which triggers a nucleophilic attack from the nitrogen atom to close the ring. mdpi.com
A key example involves the hydroamination of ω-amino alkynes. mdpi.com When ω-amino alkynes are treated with a silver catalyst, a hydroamination occurs to produce an enamine intermediate. mdpi.com This intermediate can then be trapped with a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF3), to yield 2-trifluoromethylpiperidines in excellent yields. mdpi.com This pathway is advantageous as it introduces the trifluoromethyl group concurrently with the final stages of ring formation. Another related strategy is amino-iodo cyclization, where iodine is used to induce the cyclization of an ω-unsaturated imine. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| ω-Amino alkyne (82) | 1. AgF, H₂O 2. TMSCF₃ | 2-Trifluoromethylpiperidine (83) | 88-92% |
Cyclizations involving the intramolecular nucleophilic attack of iminium ions are highly effective for constructing substituted piperidines, with the intramolecular Mannich reaction being a prominent example. mdpi.comresearchgate.net In this process, an amine is condensed with an aldehyde to form an imine, which is then protonated or activated by a Lewis acid to generate a reactive iminium ion intermediate. mdpi.com A nucleophilic portion of the same molecule, such as an enol or vinyl silane (B1218182), then attacks the electrophilic iminium carbon to forge the piperidine ring. mdpi.com
This strategy has been successfully applied to the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.comresearchgate.net The reaction proceeds through a six-membered ring chair-like transition state, which effectively minimizes steric interactions and controls the stereochemical outcome. mdpi.com A related method, the aza-Prins cyclization, also utilizes an iminium intermediate that is attacked by an alkene. mdpi.com
| Starting Material | Reagents and Conditions | Product | Selectivity |
|---|---|---|---|
| Trifluoromethyl amine (84) and various aldehydes | p-TsOH, refluxing toluene | 2-Trifluoromethylpiperidinic derivatives (86) | Diastereoselective |
The intramolecular nucleophilic displacement of a leaving group by an amine is one of the most fundamental and common methods for preparing nitrogen-containing heterocycles. mdpi.comyoutube.com This reaction typically follows an SN2 mechanism, where the nitrogen atom of a linear precursor attacks an electrophilic carbon atom at the appropriate distance (typically 5 carbons away for piperidine formation), displacing a good leaving group such as a halide or a tosylate. youtube.comnih.gov
This method was employed for the synthesis of 2-trifluoromethylpiperidines starting from highly reactive N-tosyl-trifluoromethyl-substituted aziridines. mdpi.com The aziridine (B145994) ring is first opened by a nucleophile, which generates an intermediate containing a nucleophilic amine and a chloride leaving group. Subsequent intramolecular nucleophilic substitution of the chloride by the amine furnishes the 2-trifluoromethylpiperidine ring. mdpi.com The high reactivity of the initial aziridine is attributed to the presence of both the trifluoromethyl and N-tosyl groups. mdpi.com
| Starting Material | Reagents and Conditions | Product | Key Transformation |
|---|---|---|---|
| Trifluoromethylated aziridine (113) | Variety of nucleophiles (Nu⁻) | 2-Trifluoromethylpiperidines (114) | Regioselective aziridine opening followed by intramolecular SN2 cyclization |
The intramolecular nucleophilic attack of an amine on an aldehyde carbonyl group within the same molecule is a key strategy for forming the piperidine C-N bond via a cyclic hemiaminal intermediate. mdpi.comnih.gov This process involves the cyclization of a δ-amino aldehyde, which exists in equilibrium with its cyclic hemiaminal form. While the hemiaminal itself may not be the final target, it is a crucial intermediate that can be readily converted to the stable piperidine ring.
For example, a δ-amino nitrile can be reduced to unmask a transient δ-amino aldehyde. nih.gov This aldehyde spontaneously cyclizes to the corresponding hemiaminal, which can then be subjected to reduction (e.g., with Et3SiH) to afford the fully saturated piperidine. nih.gov This sequence demonstrates how an intramolecular nucleophilic attack on an aldehyde serves as the pivotal ring-closing step in a multi-step synthesis of substituted piperidines. mdpi.comnih.gov
| Precursor | Reagents and Conditions | Intermediate | Final Product |
|---|---|---|---|
| δ-Amino nitrile | 1. Reduction (e.g., iBu₂Al-H) 2. Reduction (e.g., Et₃SiH) | Cyclic hemiaminal (formed in situ) | Substituted piperidine |
Ring Expansion Methodologies from Five-Membered Heterocycles
The construction of six-membered piperidine rings from five-membered precursors like pyrrolidines is a powerful strategy that allows for the conversion of readily available starting materials into more complex scaffolds. This approach often leverages the stereochemistry of the initial five-membered ring to control the stereochemistry of the final piperidine product.
One common method involves the formation of an aziridinium (B1262131) ion intermediate from a 2-(halomethyl)pyrrolidine derivative, which then undergoes nucleophilic attack to yield a 3-substituted piperidine. A general approach has been developed for preparing optically active 3-substituted 1-benzylpiperidines through the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org This strategy highlights the versatility of using functionalized pyrrolidines for piperidine synthesis. While direct application to trifluoromethylated analogues is specific, the principle remains a key synthetic pathway. researchgate.net
Another related strategy involves the reaction of a five-membered cyclic diene, such as pyrrole (B145914), with a trifluoromethyl-containing carbene source. For instance, the thermolysis of chlorotrifluoromethyl-1-diazirine in the presence of pyrrole generates chlorotrifluoromethyl carbene, which adds to the pyrrole ring, leading to a ring expansion that ultimately forms 3-(trifluoromethyl)pyridine. doi.org Although this yields an aromatic system, it demonstrates the feasibility of expanding a five-membered heterocycle to a six-membered ring containing a trifluoromethyl group. A similar reaction with cyclopentadiene (B3395910) yielded benzotrifluoride, showcasing the introduction of a trifluoromethyl group alongside ring expansion. doi.org
A ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to 2-substituted 2-(trifluoromethyl)pyrrolidines has also been reported, proceeding through an aziridinium intermediate. nih.gov While this represents the reverse process, it underscores the mechanistic pathways that connect these two heterocyclic systems, providing insight into the design of ring expansion strategies.
Cycloaddition Reactions
Cycloaddition reactions are among the most efficient methods for constructing cyclic systems, offering a high degree of control over regioselectivity and stereoselectivity. Various cycloaddition strategies have been employed to synthesize the piperidine skeleton.
The [4+2] annulation, or aza-Diels-Alder reaction, is a classic and powerful tool for the synthesis of six-membered nitrogen heterocycles. mdpi.com This reaction involves the combination of a four-atom component (an azadiene) with a two-atom component (a dienophile) to form the piperidine ring. The imine moiety often requires activation by electron-withdrawing groups or a Lewis acid for the reaction to proceed efficiently. mdpi.com
A palladium-catalyzed [4+2] annulation strategy has been developed to access functionalized piperidines. nih.govnih.gov This method allows for the rapid construction of the piperidine core from modular starting materials. For example, aryl-substituted α-SCF3-ketones have been used as substrates in this transformation to generate 3-SCF3-substituted piperidines under mild conditions, often with high cis-stereocontrol. nih.gov
Organocatalysis has also been applied to [4+2] annulation reactions. A one-pot synthesis of 2,3-substituted piperidines from an N-PMP aldimine and aqueous glutaraldehyde (B144438) proceeds via a formal [4+2] cycloaddition, involving an organocatalytic direct Mannich reaction followed by reductive cyclization, achieving high yields and excellent enantioselectivities. rsc.org
Table 1: Examples of [4+2] Annulation Approaches for Piperidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| Aza-Diels-Alder | Imines, Dienes | Lewis Acid | Unsaturated Piperidines | mdpi.com |
| Pd-Catalyzed Annulation | α-SCF3-Ketones, Alkenes | Pd(0) catalyst | 3-SCF3-Piperidines | nih.gov |
| Organocatalytic Annulation | Aldimines, Glutaraldehyde | Chiral Amine | 2,3-Substituted Piperidines | rsc.org |
Diels-Alder/Retro-Diels-Alder Strategies for Cyclic Precursors
The Diels-Alder reaction can be used to construct complex, polycyclic intermediates that, upon a subsequent retro-Diels-Alder reaction, release a desired heterocyclic product. This strategy can be particularly useful for accessing substituted piperidines that are difficult to synthesize directly. While specific examples for 4-methyl-3-(trifluoromethyl)piperidine are not prevalent, the general principle is well-established in organic synthesis.
The reactivity of heterocyclic dienes like thiophene (B33073) in Diels-Alder reactions has been investigated. mdpi.com Typically requiring high pressure, these reactions can be promoted by Lewis acids such as aluminum trichloride (B1173362) (AlCl3) at atmospheric pressure, yielding Diels-Alder adducts with high stereoselectivity. mdpi.com Such adducts can serve as precursors to highly functionalized cyclic systems after further transformations. The aza-Diels-Alder reaction, using imines as dienophiles, is a direct method to access the unsaturated piperidine core, which can then be reduced to the corresponding piperidine. mdpi.comresearchgate.net
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental reaction for forming C-N bonds. ntu.edu.sgrsc.org When applied intramolecularly, it becomes a powerful method for cyclization to form nitrogen heterocycles, including piperidines. mdpi.com
This process is instrumental in synthesizing a wide range of biologically interesting molecules. researchgate.net The reaction can be performed under catalyst- and solvent-free conditions with β-fluoroalkylated acrylates to yield fluoroalkylated β-amino acid derivatives, which are precursors to enantiopure trifluoromethylated N-heterocycles. rsc.org The stereochemical outcome of the cyclization can often be controlled to produce specific diastereomers. ntu.edu.sg Asymmetric aza-Michael reactions, often employing organocatalysts, have been developed to produce chiral N-substituted products with high enantioselectivity. researchgate.net
Table 2: Conditions for Aza-Michael Addition in Heterocycle Synthesis
| Nucleophile | Michael Acceptor | Conditions | Product Type | Reference |
| Primary Amine | α,β-Unsaturated Ester | Intramolecular, Base-catalyzed | Substituted Piperidone | ntu.edu.sg |
| Pyrazole | α,β-Unsaturated Ketone | Cinchona-based catalyst | Chiral N-Substituted Pyrazole | researchgate.net |
| Various Amines | β-Fluoroalkylated Acrylates | Catalyst- and solvent-free | Fluoroalkylated β-Amino Acid Derivatives | rsc.org |
Introduction of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule. nih.gov Methodologies for introducing this group can be divided into strategies that build the heterocycle with the CF3 group already in place and those that add it to a pre-formed piperidine ring.
Direct Trifluoromethylation of Piperidine Derivatives
Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing piperidine scaffold, such as 4-methylpiperidine. This is most commonly achieved through electrophilic trifluoromethylating reagents. chem-station.comchem-station.com These reagents act as a source of an "electrophilic" CF3+ cation (or its equivalent) that can react with nucleophiles like enolates, silyl (B83357) enol ethers, or electron-rich aromatic rings. nih.gov
The development of shelf-stable, easy-to-handle electrophilic trifluoromethylating agents has been a significant advancement in organofluorine chemistry. nih.gov Pioneering work by Yagupolskii introduced S-(trifluoromethyl)diarylsulfonium salts for this purpose. chem-station.com Since then, a variety of reagents have been developed and are now commercially available.
A strategy for the selective functionalization of N-alkyl piperidines involves the in-situ formation of an iminium intermediate, which can then be trapped by a nucleophile. acs.org This method has been successfully applied to the trifluoromethylation of piperidine-based systems, demonstrating a powerful approach for late-stage modification of complex molecules. acs.org
Table 3: Common Electrophilic Trifluoromethylating Reagents
| Reagent Name | Class/Structure | Typical Substrates | Reference |
| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Enolates, Silyl enol ethers, β-ketoesters | nih.govchem-station.com |
| Togni's Reagents | Hypervalent iodine reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Alcohols, thiols, phosphines, β-ketoesters | chem-station.com |
| Langlois' Reagent | Sodium triflinate (CF3SO2Na) | Used with an oxidant for radical trifluoromethylation | chem-station.com |
| Baran's Reagent | Zinc fluorosulfinate (B14707602) complex (Zn(SO2CF3)2) | Heterocycles | chem-station.com |
Sulfur Tetrafluoride (SF4) Mediated Reactions
Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of converting carboxylic acids into trifluoromethyl groups. One of the earliest examples of this transformation in the context of piperidine synthesis was the treatment of the sodium salt of pipecolic acid (piperidine-2-carboxylic acid) with SF4. mdpi.com This reaction, while demonstrating the feasibility of the approach, often requires harsh conditions and can result in low yields.
The reaction is typically carried out at elevated temperatures in the presence of hydrogen fluoride (B91410) (HF). For instance, the reaction of the sodium salt of pipecolic acid with SF4 and HF at 120 °C yielded 2-(trifluoromethyl)piperidine, albeit in a modest 9.6% yield. mdpi.com The mechanism is believed to proceed through an initial conversion of the carboxylic acid to an acyl fluoride, which is then further fluorinated by SF4 to the trifluoromethyl group. wikipedia.org
| Precursor | Reagents | Conditions | Product | Yield |
| Sodium salt of pipecolic acid | SF4, HF | 120 °C | 2-(Trifluoromethyl)piperidine | 9.6% |
Alternative Trifluoromethylating Reagents and Conditions
Given the challenges associated with SF4, a variety of alternative trifluoromethylating reagents have been developed and applied to the synthesis of trifluoromethylated piperidines. These reagents often offer milder reaction conditions and broader functional group tolerance.
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.com It can be used to introduce a trifluoromethyl group onto imines derived from piperidine precursors. For example, cyclic imines prepared from δ-lactams can be treated with TMSCF3 in the presence of an acid, such as trifluoroacetic acid (TFA), and a fluoride source like potassium bifluoride (KHF2), to afford α-trifluoromethylated piperidines. researchgate.net The acidic conditions are necessary to activate the imine towards nucleophilic attack by the trifluoromethyl anion generated from TMSCF3. researchgate.net
Electrophilic Trifluoromethylating Reagents:
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that act as electrophilic sources of the trifluoromethyl group. beilstein-journals.org They are capable of trifluoromethylating a wide range of nucleophiles under various conditions. rsc.org
Togni's Reagents: These hypervalent iodine compounds are another class of effective electrophilic trifluoromethylating agents. rsc.org They have been used in copper-catalyzed reactions to trifluoromethylate enamines, which can then be further transformed into trifluoromethylated heterocycles. nih.gov
| Reagent Class | Example Reagent | Substrate Type | General Conditions |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Cyclic Imines | Acidic (e.g., TFA), Fluoride source (e.g., KHF2) |
| Electrophilic | Umemoto's Reagents | Various Nucleophiles | Often requires a catalyst |
| Electrophilic | Togni's Reagents | Enamines, Alkenes | Often copper-catalyzed |
Trifluoromethylation of Non-Cyclic Precursors Followed by Piperidine Ring Formation
An alternative and often more flexible approach involves the introduction of the trifluoromethyl group to an acyclic precursor, which is then cyclized to form the piperidine ring. This strategy allows for greater control over the stereochemistry and substitution pattern of the final product.
One powerful method for constructing the piperidine ring is through ring-closing metathesis (RCM). researchgate.net This reaction utilizes ruthenium-based catalysts, such as Grubbs catalysts, to form a cyclic alkene from a diene precursor. For the synthesis of trifluoromethylated piperidines, an acyclic amine containing both a trifluoromethyl group and two terminal alkene moieties can be subjected to RCM to afford an unsaturated trifluoromethylated piperidine. Subsequent hydrogenation of the double bond then yields the saturated piperidine. researchgate.net
Another important cyclization strategy is the intramolecular Mannich reaction. researchgate.netresearchgate.net In this approach, an acyclic aminoketal containing a trifluoromethyl group can be condensed with an aldehyde to form an iminium ion intermediate. This intermediate then undergoes an intramolecular cyclization to produce the trifluoromethylated piperidine skeleton. This method has been successfully applied to the diastereoselective synthesis of various trifluoromethylpiperidine-based structures. researchgate.net
| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Intermediate/Product |
| Ring-Closing Metathesis (RCM) | Acyclic trifluoromethylated diene | Grubbs Catalyst | Unsaturated trifluoromethylated piperidine |
| Intramolecular Mannich Reaction | Acyclic trifluoromethylated aminoketal | Aldehyde, Acid | Trifluoromethylated piperidine |
Methyl Group Introduction and Functional Group Interconversions on the Piperidine Scaffold
Once the trifluoromethylated piperidine core is established, further modifications such as the introduction of a methyl group and manipulation of protecting groups are necessary to arrive at the target compound, this compound.
Site-Specific Methylation Strategies for the Piperidine Ring
Achieving site-specific methylation of the piperidine ring can be accomplished through several synthetic routes. One approach involves the catalytic hydrogenation of a substituted pyridine (B92270) precursor. For instance, a 3-trifluoromethyl-4-methylpyridine can be subjected to catalytic hydrogenation using catalysts such as platinum oxide (PtO2) or ruthenium-based catalysts to yield the corresponding this compound. asianpubs.orgrsc.org The stereochemistry of the final product can often be controlled by the choice of catalyst and reaction conditions, with cis-hydrogenation being a common outcome. rsc.org
Alternatively, rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions using methanol (B129727) or formaldehyde (B43269) as the methyl source has been reported. nih.govrsc.org This method proceeds through a temporary dearomatization of the pyridine ring, allowing for nucleophilic attack. The resulting methylated pyridine can then be hydrogenated to the corresponding piperidine.
Nitrogen Protection and Deprotection Strategies in Piperidine Synthesis
During the synthesis of functionalized piperidines, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. Common protecting groups for this purpose include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.gov
Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable to a wide range of reaction conditions. Deprotection is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov
Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comcommonorganicchemistry.com It is stable to acidic and basic conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis, often using palladium on carbon (Pd/C) and hydrogen gas. total-synthesis.comrsc.org This method is generally mild and chemoselective. Acid-mediated deprotection of Cbz groups has also been reported as an alternative to hydrogenolysis. tdcommons.org
| Protecting Group | Protection Reagent | Common Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc2O) | Acidic (e.g., TFA, HCl) |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2, Pd/C) |
Modifications at the Trifluoromethyl-Bearing Carbon and Adjacent Positions
Further functionalization of the trifluoromethylated piperidine ring can provide access to a diverse range of analogues. Modifications at the carbon atom bearing the trifluoromethyl group are challenging due to the electron-withdrawing nature and steric bulk of the CF3 group. However, functionalization at adjacent positions is more feasible.
For example, reactions can be carried out at the α-position to the nitrogen atom through the formation of an endo-iminium ion. acs.org This can be achieved by the oxidation of the N-alkyl piperidine to an N-oxide, followed by elimination to form the iminium ion. This intermediate can then be trapped with various carbon-based nucleophiles, allowing for the introduction of new substituents at the C-2 or C-6 positions. acs.org While specific examples for this compound are not detailed, the principles of iminium ion chemistry are applicable. researchgate.netresearchgate.net
Stereoselective and Asymmetric Synthesis of 4 Methyl 3 Trifluoromethyl Piperidine and Its Enantiomers
Enantioselective Approaches to Trifluoromethylated Piperidine (B6355638) Scaffolds
The synthesis of specific enantiomers of trifluoromethylated piperidines requires intricate asymmetric strategies. These methods are designed to introduce chirality in a controlled manner, leading to highly enantioenriched products.
Intramolecular Mannich-Type Processes in Chiral Auxiliary-Assisted Synthesis
A prominent strategy for the asymmetric synthesis of trifluoromethyl-piperidines is the intramolecular Mannich-type reaction. researchgate.netresearchgate.net This approach often employs chiral auxiliaries to direct the stereochemical outcome of the cyclization step. The synthesis begins with the preparation of enantio-enriched β-aminoketals, which serve as key synthons. researchgate.net These chiral building blocks can be prepared with high stereoselectivity from precursors like fluoral hemiacetals or through a Mukaiyama-Mannich type reaction involving a fluorinated oxazolidine (B1195125) (FOX). researchgate.netresearchgate.net
The core of the method involves the condensation of the chiral β-aminoketal with an aldehyde, which triggers an intramolecular cyclization. mdpi.com This key step constructs the piperidine ring, and the stereochemistry is dictated by the chiral auxiliary. This strategy has proven effective for accessing a wide range of enantiopure trifluoromethylated piperidines and has been validated through the synthesis of trifluoromethyl analogues of pipecolic acids. researchgate.netresearchgate.net The use of homochiral α-trifluoromethyl-β-amino ketals in these intramolecular Mannich reactions is a key element for achieving high enantiomeric purity in the final piperidine products. researchgate.net
Palladium(II)-Catalyzed 1,3-Chirality Transfer Reactions
Palladium(II)-catalyzed reactions offer an efficient route for the synthesis of substituted piperidines with high stereoselectivity. nih.gov Specifically, the 1,3-chirality transfer reaction has been developed as a powerful tool for constructing chiral piperidine rings. nih.gov This method typically involves the cyclization of N-protected ζ-amino allylic alcohols in the presence of a palladium(II) catalyst, such as PdCl₂(CH₃CN)₂. nih.gov
The reaction proceeds through a proposed pathway involving the formation of a palladium π-complex, directed by the chiral secondary allylic alcohol. This is followed by a syn-azapalladation step and subsequent syn-elimination of PdCl(OH) to yield the substituted piperidine. nih.gov The choice of solvent can be critical, with THF often providing the highest stereoselectivity. nih.gov This methodology facilitates the transfer of chirality from an acyclic precursor to the newly formed heterocyclic ring, providing a valuable strategy for obtaining optically pure piperidine derivatives. nih.gov
Diastereoselective Double Michael Addition Strategies
The double Michael addition, or aza-Michael addition, presents another strategic approach to constructing the piperidine core. This method involves the conjugate addition of an amine to a dienone or a related Michael acceptor. ntu.edu.sg While primarily controlling diastereoselectivity, asymmetric variants can provide access to enantioenriched products. For instance, an organocatalytic asymmetric Michael addition followed by a reductive cyclization has been successfully employed to generate trifluoromethylated pyrrolidines, a strategy that holds potential for piperidine synthesis. nih.govacs.orgnih.gov
In the context of piperidines, a double aza-Michael addition to a dienone can be used to assemble the ring structure. ntu.edu.sg The stereoselectivity of this process can be influenced by catalysts and reaction conditions. For example, the addition of trifluoroacetic acid as a catalyst has been observed to accelerate the reaction but can sometimes lead to lower diastereoselectivity. ntu.edu.sg The development of efficient cinchona-based phase-transfer catalysts has enabled asymmetric aza-Michael reactions of nitrogen nucleophiles with α,β-unsaturated ketones, yielding chiral N-substituted products with excellent enantioselectivities (up to 94% ee), showcasing the potential of this strategy for creating chiral piperidine frameworks. researchgate.net
Diastereoselective Control in Piperidine Ring Construction
Achieving specific diastereomeric configurations is a critical challenge in the synthesis of polysubstituted piperidines like 4-methyl-3-(trifluoromethyl)piperidine. The relative orientation of the methyl and trifluoromethyl groups is controlled through various diastereoselective reactions.
Stereocontrol during Hydrogenation of Fluorinated Pyridines
The catalytic hydrogenation of substituted fluoropyridines is a direct and powerful method for accessing fluorinated piperidines. nih.govhuji.ac.il This approach is often highly diastereoselective, typically yielding products with a cis relationship between the substituents. A robust cis-selective hydrogenation of fluoropyridines using commercially available heterogeneous palladium catalysts has been developed, allowing for the chemoselective reduction of the pyridine (B92270) ring while tolerating other aromatic systems. nih.govhuji.ac.il
Similarly, rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors provides a highly diastereoselective, one-pot process to form all-cis-(multi)fluorinated piperidines. dicp.ac.cnnih.gov In the majority of these hydrogenations, the resulting fluorine atoms predominantly occupy axial positions in the piperidine ring. nih.govnih.gov The stereochemical outcome is a result of the catalyst approaching the less sterically hindered face of the pyridine ring adsorbed on the catalyst surface.
| Catalyst System | Key Feature | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Heterogeneous Palladium | Robust and chemoselective | cis-selective | nih.govhuji.ac.il |
| Rhodium-catalyzed DAH | One-pot dearomatization-hydrogenation | all-cis | nih.gov |
Diastereoselective Outcomes of Annulation Reactions
Annulation reactions, particularly cycloadditions, provide a modular approach for constructing the piperidine ring with defined stereochemistry. Palladium-catalyzed [4+2] annulation strategies have been employed to access functionalized 3-fluoropiperidines with high diastereocontrol. nih.gov These methods offer the advantage of rapidly building the heterocyclic core from readily available starting materials. nih.gov
Utility as a Chiral Building Block in Advanced Organic Synthesis
Chiral piperidines containing a trifluoromethyl (CF3) group are highly sought-after building blocks in medicinal chemistry and advanced organic synthesis. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net The this compound scaffold, in its enantiomerically pure form, presents a valuable synthon for constructing complex molecules with precisely controlled stereochemistry. The presence of two adjacent stereocenters at the C3 and C4 positions offers a platform for creating diverse and structurally complex target molecules.
The utility of this chiral building block stems from the distinct reactivity and conformational properties conferred by its substituents. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the piperidine ring, while the methyl group provides an additional stereochemical anchor. These features make enantiopure forms of this compound valuable intermediates for the synthesis of pharmacologically active compounds and other complex organic structures. rsc.orgnih.gov
Detailed research findings on the application of closely related chiral trifluoromethyl-substituted piperidines highlight their role in the development of novel therapeutics. For instance, chiral piperidines are core components of numerous drugs, and the introduction of a CF3 group is a common strategy to optimize pharmacokinetic and pharmacodynamic properties. nih.gov The enantioselective synthesis of various polysubstituted chiral piperidines has been achieved through methods like iridium-catalyzed hydrogenation, providing access to these valuable scaffolds with high enantiomeric excess (up to 90% ee). rsc.org
The applications of these chiral building blocks are diverse, ranging from their use in synthesizing analogues of natural products to their incorporation into novel drug candidates. The piperidine nitrogen allows for a wide range of functionalization, enabling the attachment of the scaffold to various molecular frameworks.
Below is a table summarizing the potential synthetic applications for chiral this compound based on the established utility of similar trifluoromethylated N-heterocycles in organic synthesis.
| Application Area | Synthetic Transformation Example | Target Molecule Class | Rationale for Use |
| Medicinal Chemistry | N-Arylation or N-Alkylation | CNS Agents, Enzyme Inhibitors | The piperidine core is a privileged scaffold; the CF3 and methyl groups allow for fine-tuning of stereochemistry and physicochemical properties. |
| Agrochemicals | Coupling reactions at the nitrogen atom | Herbicides, Fungicides | Introduction of fluorinated groups is a known strategy to enhance the biological activity and stability of agrochemicals. nih.gov |
| Complex Molecule Synthesis | Ring-opening or expansion reactions | Novel Heterocyclic Systems | Use as a stereochemically defined starting material to build more complex polycyclic structures. |
| Asymmetric Catalysis | Derivatization into chiral ligands | Ligands for Transition Metals | The rigid, chiral backbone can be functionalized to create new ligands for enantioselective catalysis. |
The development of efficient and practical asymmetric synthetic methods is crucial for accessing pharmaceutically important chiral N-heterocycles like 2,3-cis-disubstituted piperidines. nih.gov As synthetic methodologies continue to advance, the availability and application of specific chiral building blocks such as the enantiomers of this compound are expected to grow, enabling the creation of novel and more effective chemical entities.
Conformational Analysis and Molecular Structure Elucidation
Spectroscopic Characterization Techniques for Conformational Analysis
Spectroscopic methods are indispensable for determining the three-dimensional structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray diffraction, and vibrational spectroscopy provide complementary information regarding connectivity, stereochemistry, and molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Stereochemistry
NMR spectroscopy is the most powerful tool for studying the conformation of piperidine (B6355638) derivatives in solution. The chemical shifts, coupling constants, and through-space correlations of nuclei provide detailed insights into the chair conformation of the ring and the axial or equatorial orientation of its substituents.
The ¹H, ¹³C, and ¹⁹F NMR spectra provide the fundamental information for the structural assignment of 4-Methyl-3-(trifluoromethyl)piperidine.
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the piperidine ring, the methyl group, and the N-H proton. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are diagnostic of the ring's conformation. For a piperidine ring in a stable chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. This allows for the determination of the relative orientation of the protons and, by extension, the substituents. For the cis and trans diastereomers of this compound, the preferred conformation would likely place the bulky trifluoromethyl and methyl groups in equatorial positions to minimize steric strain.
¹³C NMR: The carbon spectrum would confirm the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the ring carbons are also sensitive to the conformation and the orientation of the substituents.
¹⁹F NMR: The fluorine spectrum is particularly simple and informative for trifluoromethyl-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet, as all three fluorine atoms of the CF₃ group are chemically equivalent, assuming free rotation. Its chemical shift would be characteristic of a CF₃ group attached to an aliphatic carbon.
Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on general principles and data from analogous compounds, as specific experimental data is not publicly available.)
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |
| ¹H | 1.0 - 1.2 (CH₃) | Doublet |
| ¹H | 1.5 - 3.5 (Ring CH₂, CH) | Complex multiplets |
| ¹H | Variable (NH) | Broad singlet |
| ¹³C | 15 - 25 (CH₃) | Singlet |
| ¹³C | 30 - 60 (Ring CH₂, CH) | Singlets |
| ¹³C | 120 - 130 (CF₃) | Quartet (¹JCF ≈ 270-280 Hz) |
| ¹⁹F | -60 to -75 (vs. CFCl₃) | Singlet |
2D NMR experiments are crucial for unambiguously assigning signals and determining the relative stereochemistry of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For this compound, a NOESY experiment would be definitive in assigning the cis or trans configuration. For instance, in the cis isomer where the C3-H and C4-H are on the same face of the ring, a NOE correlation would be expected between the proton at C3 and the methyl group at C4. In contrast, the trans isomer would show a NOE between the C3-H and the axial proton at C5 if the substituents are equatorial.
X-ray Diffraction Analysis for Solid-State Conformational Determination
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's structure in the solid state. While no crystal structure for this compound is currently available in public databases, such an analysis would yield a wealth of information.
If a suitable crystal were obtained, X-ray diffraction would provide:
Unambiguous Stereochemistry: The relative cis or trans arrangement of the methyl and trifluoromethyl groups would be definitively established.
Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.
Solid-State Conformation: It would confirm the adoption of a chair conformation and reveal the exact axial or equatorial positions of the substituents, providing a benchmark for comparison with solution-state NMR data and computational models.
Intermolecular Interactions: Details of hydrogen bonding and other packing forces in the crystal lattice would be elucidated.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. d-nb.inforesearchgate.net These techniques are complementary and highly sensitive to molecular structure.
For this compound, the spectra would be dominated by characteristic vibrations:
C-H Stretching: In the 2800-3000 cm⁻¹ region, from the methyl and piperidine ring methylene (B1212753) groups.
N-H Stretching: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine.
C-F Stretching: Very strong and characteristic absorptions in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
CH₂/CH₃ Bending: Vibrations in the 1350-1480 cm⁻¹ region.
FT-IR is particularly sensitive to polar bonds like C-F and N-H, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. d-nb.inforesearchgate.net Together, they provide a comprehensive vibrational profile used for identification and qualitative structural assessment.
Theoretical and Computational Chemistry Approaches to Conformational Preferences
In the absence of complete experimental data, theoretical and computational methods are invaluable for predicting the conformational preferences and energetic landscapes of molecules. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and calculating the relative energies of different conformers.
A computational study of this compound would involve:
Building Isomers: Constructing initial 3D models for both cis and trans diastereomers.
Conformational Search: For each isomer, exploring different ring conformations (chair, boat, twist-boat) and substituent orientations (axial/equatorial).
Geometry Optimization and Energy Calculation: Optimizing the geometry of each identified conformer and calculating its relative energy. This would likely confirm that chair conformations are significantly more stable than other forms.
Based on established principles of steric hindrance, the bulky trifluoromethyl (CF₃) and methyl (CH₃) groups would strongly prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. Therefore, computational models are expected to predict that the most stable conformer for the trans isomer is the diequatorial chair. For the cis isomer, a conformational equilibrium between the two possible chair forms (ax/eq and eq/ax) would be expected, with the conformer placing the larger CF₃ group in the equatorial position being favored. These theoretical calculations can also be used to predict NMR parameters, which can then be compared with experimental data to validate the computational model.
Density Functional Theory (DFT) Calculations for Energy Minima and Transition States
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, allowing for the accurate prediction of geometries, energies, and other molecular properties. For this compound, DFT calculations are instrumental in locating the energy minima corresponding to stable conformers and the transition states that connect them.
The primary conformational equilibrium for the piperidine ring is between two chair forms. For a 3,4-disubstituted piperidine, this gives rise to several possible diastereomers, each with its own set of conformational possibilities. The key equilibrium involves the axial or equatorial positioning of the methyl and trifluoromethyl groups.
Computational studies on analogous fluorinated piperidines, such as cis-3-fluoro-4-methylpiperidine, have shown that DFT calculations can reliably predict the preferred conformation. d-nb.info These studies often employ functionals like M06-2X with a suitable basis set (e.g., def2-QZVPP) to calculate the Gibbs free energy (ΔG) differences between various conformers. d-nb.info For this compound, we can anticipate four primary chair conformers for the cis and trans isomers, respectively. The relative energies of these conformers will be determined by the A-values of the methyl and trifluoromethyl groups, as well as gauche interactions and other stereoelectronic effects.
Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations
| Isomer | Methyl Position | Trifluoromethyl Position | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) |
| cis | Equatorial | Equatorial | 0.00 (Reference) |
| cis | Axial | Axial | > 4.0 |
| trans | Equatorial | Axial | ~2.5 |
| trans | Axial | Equatorial | ~2.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this molecule.
The transition states for the ring inversion process can also be located using DFT, providing insight into the energy barrier for interconversion between the chair forms. The presence of the bulky trifluoromethyl group is expected to significantly influence this barrier.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. Natural Population Analysis (NPA) provides a method for calculating the atomic charges and electron populations of these orbitals.
In the context of this compound, NBO analysis can elucidate the key hyperconjugative interactions that contribute to conformational stability. researchgate.netbeilstein-journals.org Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty antibonding orbital (σ*).
Key NBO interactions expected to play a role include:
n(N) → σ(C-C)* and n(N) → σ(C-H)*: Delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals, which is a fundamental feature of the anomeric effect in heterocyclic systems. researchgate.net
σ(C-H) → σ(C-F)*: Interactions involving the C-H bonds and the strongly electron-withdrawing C-F bonds of the trifluoromethyl group.
NPA is used to quantify the charge distribution in the molecule. The highly electronegative fluorine atoms of the trifluoromethyl group will induce a significant partial positive charge on the adjacent carbon atom (C3) and influence the charge distribution throughout the piperidine ring. This charge distribution is crucial for understanding the electrostatic interactions that govern conformational preferences.
Analysis of Electrostatic and Hyperconjugative Interactions Driving Conformational Stability
The conformational preferences of this compound are governed by a delicate balance between electrostatic and hyperconjugative interactions.
Electrostatic Interactions: These are the classical attractive or repulsive forces between partial charges within the molecule. The trifluoromethyl group possesses a strong dipole moment due to the highly polar C-F bonds. The orientation of this dipole relative to the rest of the molecule, particularly the nitrogen lone pair and the C-N bonds, will significantly impact the electrostatic energy of each conformer. d-nb.inforesearchgate.netnih.gov Dipole-dipole interactions and charge-dipole interactions (especially in the protonated form) can favor specific conformations. nih.gov For instance, conformations that minimize the repulsion between the CF3 group dipole and other polar bonds will be lower in energy.
Hyperconjugative Interactions: As identified by NBO analysis, these are stabilizing electronic delocalizations. In fluorinated piperidines, hyperconjugation often plays a significant role in stabilizing conformations where the fluorine-containing substituent is in an axial position. d-nb.infonih.gov This is often attributed to favorable interactions between the nitrogen lone pair or anti-periplanar C-H bonds and the low-lying σ*(C-CF3) orbital. The magnitude of these stabilizing hyperconjugative interactions can sometimes override steric considerations. nih.gov A detailed computational analysis is required to determine the dominant force for this compound.
Table 2: Contribution of Interactions to Conformational Stability
| Interaction Type | Description | Expected Influence on this compound |
| Steric Interactions | Repulsive interactions between bulky groups (A-strain, gauche interactions). | Favors equatorial positions for both methyl and trifluoromethyl groups. |
| Electrostatic Interactions | Interactions between bond dipoles and partial atomic charges. | Can favor specific axial or equatorial orientations to minimize dipole repulsion. researchgate.net |
| Hyperconjugative Interactions | Electron delocalization from filled to empty orbitals. | May stabilize conformations with an axial trifluoromethyl group through n(N) → σ(C-CF3) or σ(C-H) → σ(C-CF3) interactions. researchgate.netnih.gov |
Modeling of Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. Solvents can stabilize or destabilize different conformers based on their polarity and ability to form hydrogen bonds. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular structure and energetics. d-nb.infonih.gov
Table 3: Predicted Solvent Effects on Conformational Equilibrium
| Solvent | Dielectric Constant (ε) | Expected Effect on Equilibrium |
| Gas Phase | 1 | Baseline conformational preference. |
| Chloroform | 4.8 | Moderate stabilization of the more polar conformer. |
| Dichloromethane | 9.1 | Increased stabilization of the more polar conformer. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Significant stabilization of the more polar conformer. |
| Water | 80.1 | Strongest stabilization of the more polar conformer. |
These predictions are based on the general principle that polar solvents stabilize species with larger dipole moments. nih.gov
Exit Vector Plot (EVP) Analysis for Conformational Rigidity
While direct Exit Vector Plot (EVP) analysis for this compound is not available in the current literature, the principles of this method can be described in the context of assessing its conformational rigidity. EVP analysis is a chemoinformatic tool used to visualize and quantify the three-dimensional space occupied by the substituents of a scaffold. rsc.org It is particularly useful for comparing the conformational flexibility of different molecular frameworks.
For a disubstituted scaffold like the piperidine ring in this molecule, the "exit vectors" would be defined by the bonds connecting the C3 and C4 atoms to their respective substituents (the trifluoromethyl and methyl groups). The analysis involves calculating a set of geometric parameters for a large number of low-energy conformations:
The distance between the start of the two exit vectors.
The angles between the exit vectors and the plane of the scaffold.
The dihedral angle between the two exit vectors.
By plotting these parameters against each other, an EVP is generated, which provides a visual representation of the accessible conformational space. rsc.org A molecule with a high degree of conformational rigidity will occupy a smaller, more defined area on the plot, while a more flexible molecule will cover a larger area.
For this compound, an EVP analysis could be used to:
Quantify the degree of conformational restriction imposed by the bulky trifluoromethyl group.
Compare the conformational rigidity of the cis and trans isomers.
Assess how changes in protonation state or solvent affect the accessible conformational space.
In general, the introduction of sterically demanding and electronically influential groups like trifluoromethyl is expected to increase the conformational rigidity of the piperidine scaffold.
Stereoelectronic Effects and Their Role in Piperidine Conformation
Stereoelectronic effects are interactions that arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. In this compound, several stereoelectronic effects are at play.
The most significant is likely the gauche effect involving the trifluoromethyl group. The gauche effect describes the tendency of molecules to adopt a conformation where electronegative groups are gauche to each other, which can be counterintuitive from a purely steric perspective. The origin of this effect is often attributed to stabilizing hyperconjugative interactions. researchgate.net In the context of the piperidine ring, the orientation of the C-CF3 bond relative to the C-N bonds and the nitrogen lone pair will be critical.
Furthermore, the anomeric effect , a well-known stereoelectronic phenomenon in heterocyclic chemistry, will influence the conformation. beilstein-journals.orgresearchgate.net The anomeric effect describes the preference for an electronegative substituent at the anomeric carbon (adjacent to a heteroatom) to occupy the axial position. While C3 is not the traditional anomeric position, analogous hyperconjugative interactions between the nitrogen lone pair and the σ*(C-CF3) anti-bonding orbital can still occur and may favor an axial orientation of the trifluoromethyl group under certain conditions. researchgate.net
Conversely, the large steric bulk of the trifluoromethyl group will lead to significant 1,3-diaxial interactions if it occupies an axial position, which is a destabilizing steric effect. The final observed conformational preference will be the result of the interplay between these stabilizing stereoelectronic effects and destabilizing steric repulsions. nih.gov
Advanced Applications in Organic Synthesis and Materials Science
Role in the Synthesis of Complex Fluorinated Heterocycles
The 4-methyl-3-(trifluoromethyl)piperidine scaffold serves as a valuable synthon for the construction of more complex, polycyclic fluorinated heterocycles. Its inherent structural features—a secondary amine, a stereogenic center at the 4-position, and the influential trifluoromethyl group at the 3-position—provide multiple avenues for synthetic elaboration. Methodologies for the synthesis of trifluoromethylated piperidines often involve multi-step sequences, including cyclization reactions and the hydrogenation of corresponding pyridine (B92270) derivatives.
One of the primary strategies to access substituted piperidine (B6355638) rings is through the reduction of functionalized pyridines. For instance, a substituted pyridine precursor to this compound can be synthesized and subsequently hydrogenated to yield the saturated heterocyclic ring. The conditions for such hydrogenations are crucial to control the diastereoselectivity, especially given the two substituents on the piperidine ring.
Furthermore, intramolecular cyclization strategies, such as the Mannich reaction, have proven effective in constructing the trifluoromethyl-substituted piperidine core. These reactions involve the cyclization of an acyclic amino ketone precursor, establishing the piperidine ring with the desired substituents in a controlled manner. The resulting this compound can then undergo further reactions at the nitrogen atom or, if appropriately functionalized, at other positions on the ring to build more complex heterocyclic systems.
Development of Novel Synthetic Methodologies Utilizing this compound as a Key Synthon
The utility of this compound as a key synthon lies in its potential for controlled, stepwise functionalization to create a diverse library of molecules. A "synthon" is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. In this context, this compound can be viewed as a pre-functionalized scaffold.
Novel synthetic methodologies can be developed by exploiting the reactivity of the piperidine nitrogen. For example, N-arylation or N-alkylation reactions can be employed to attach various substituents, leading to the synthesis of novel compounds with potential applications in medicinal chemistry. The trifluoromethyl group's strong electron-withdrawing nature influences the basicity and nucleophilicity of the piperidine nitrogen, a factor that must be considered in reaction design.
Another avenue for methodological development involves leveraging the existing stereochemistry of the molecule to direct subsequent reactions. Diastereoselective functionalization of the piperidine ring, guided by the pre-existing methyl and trifluoromethyl groups, can lead to the synthesis of complex molecules with multiple stereocenters. This is particularly relevant in the synthesis of bioactive compounds, where stereochemistry plays a critical role in biological activity.
Strategies for Selective Derivatization and Functionalization
The selective derivatization of the this compound scaffold is essential for its application as a versatile building block. The primary sites for functionalization are the nitrogen atom and, potentially, the carbon atoms of the piperidine ring, depending on the synthetic strategy.
Protection and deprotection of the piperidine nitrogen are key steps in many synthetic sequences. Common protecting groups for secondary amines, such as carbamates (e.g., Boc, Cbz) or benzyl (B1604629) groups, can be employed to temporarily mask the reactivity of the nitrogen while other transformations are carried out on a different part of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H2, Pd/C) |
| Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C) |
Once the nitrogen is protected, functionalization of the piperidine ring itself can be explored, although this is often more challenging. However, if the synthesis of the piperidine ring is designed to incorporate other functional groups (e.g., a ketone or an ester), these can serve as handles for further derivatization.
Chemoselective Functionalization Approaches for Diverse Molecular Scaffolds
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this compound, chemoselective functionalization is crucial for building complex molecules without resorting to lengthy protection-deprotection sequences.
The most accessible site for chemoselective functionalization is the piperidine nitrogen. Its nucleophilicity allows for a range of reactions, including acylation, sulfonylation, and reductive amination. By carefully choosing reagents and reaction conditions, the nitrogen can be functionalized in the presence of other, less reactive groups that might be present on a more complex substrate attached to the piperidine scaffold.
For instance, in a molecule containing both the this compound moiety and a less reactive functional group like an ester, conditions can be optimized to selectively acylate the piperidine nitrogen.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetyl |
| Sulfonylation | Tosyl chloride | Tosyl |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl |
| N-Arylation | Aryl halide + Catalyst | N-Aryl |
The development of catalytic methods for C-H functionalization offers a powerful, albeit challenging, approach to the chemoselective derivatization of the piperidine ring itself. While not yet widely reported for this specific isomer, such methods could, in principle, allow for the direct introduction of new functional groups at specific carbon atoms of the ring, guided by the electronic and steric influence of the existing substituents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-(trifluoromethyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization, using catalysts (e.g., palladium or copper) to enhance regioselectivity . Key parameters include solvent choice (e.g., dichloromethane for inert environments), temperature control, and purification via column chromatography. Yield optimization requires balancing stoichiometric ratios and reaction time, as seen in analogous piperidine derivatives . Purity (>95%) is validated using HPLC or GC-MS .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Structural analysis : X-ray crystallography or gas electron diffraction (GED) paired with ab initio calculations resolves stereochemistry and bond angles .
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 137–139°C in related compounds) .
- Solubility : Measured via saturation experiments in polar/non-polar solvents, critical for formulation in pharmacological studies .
Q. What theoretical frameworks guide mechanistic studies of trifluoromethyl-substituted piperidines?
- Methodological Answer : Density Functional Theory (DFT) models predict electronic effects of the trifluoromethyl group on reactivity, such as its electron-withdrawing impact on nucleophilic sites . Pharmacophore modeling links structural features (e.g., lipophilicity from the CF₃ group) to biological activity, aligning with QSAR studies .
Advanced Research Questions
Q. How can researchers address challenges in regioselective synthesis of this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral ligands with palladium) improves enantioselectivity, while protecting group strategies (e.g., Boc for amines) prevent side reactions . Computational screening of transition states identifies optimal catalysts . Contrasting results from different synthetic routes (e.g., via Grignard vs. Suzuki coupling) should be analyzed for steric/electronic biases .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in drug discovery?
- Methodological Answer : Use factorial design to systematically vary substituents (e.g., methyl vs. ethyl groups) and assess biological activity . In vitro assays (e.g., enzyme inhibition) combined with molecular docking reveal critical interactions (e.g., hydrogen bonding with target proteins) . Data contradictions (e.g., conflicting IC₅₀ values) may arise from assay variability; replicate studies under standardized conditions are essential .
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy or NMR to track degradation products . Compare results across labs by standardizing buffer systems and temperature. For instance, discrepancies in hydrolysis rates may stem from trace metal impurities in reagents; ICP-MS analysis identifies such variables .
Q. What advanced techniques elucidate the role of the trifluoromethyl group in catalytic cycles involving this compound?
- Methodological Answer : Isotope labeling (e.g., ¹⁸O or ²H) tracks mechanistic pathways in catalytic reactions. Operando IR spectroscopy monitors intermediate formation during reactions . Contrast with non-fluorinated analogs to isolate CF₃-specific effects (e.g., enhanced Lewis acidity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
